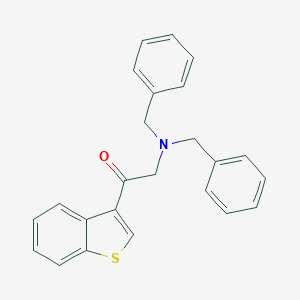![molecular formula C12H10N6O2S2 B274521 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BTA-1" and has been synthesized through various methods to study its properties and potential uses.
作用机制
The mechanism of action of BTA-1 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that plays a crucial role in the synthesis of DNA and RNA. Inhibition of DHFR by BTA-1 leads to the depletion of nucleotides, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
BTA-1 has been found to have several biochemical and physiological effects. Studies have shown that BTA-1 can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. BTA-1 has also been found to be effective in reducing inflammation and oxidative stress.
实验室实验的优点和局限性
BTA-1 has several advantages and limitations for lab experiments. One of the major advantages of BTA-1 is its ability to selectively target cancer cells while sparing normal cells. BTA-1 has also been found to have low toxicity, making it a promising candidate for further studies. However, one of the limitations of BTA-1 is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of BTA-1. One potential direction is to investigate the use of BTA-1 in combination with other drugs to enhance its anticancer effects. Another potential direction is to study the effects of BTA-1 on other diseases, such as autoimmune disorders. Further studies are also needed to determine the optimal dosage and administration of BTA-1 for clinical use.
Conclusion:
In conclusion, BTA-1 is a promising compound that has several potential applications in various fields of research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further studies. Further research is needed to fully understand the potential of BTA-1 and its limitations.
合成方法
The synthesis of BTA-1 involves the reaction of 2-amino-6-mercaptopyrimidine with 2,1,3-benzothiadiazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound, BTA-1.
科学研究应用
BTA-1 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 has the potential to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). BTA-1 has also been found to be effective in inhibiting the growth of tumor cells in animal models.
属性
分子式 |
C12H10N6O2S2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19) |
InChI 键 |
DRGDTXGEJXZDJV-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)
![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)
![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)






![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)